

2-Undecanone Lysosomal Membrane Rupture: Technical Support Center

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Compound Focus: 2-Undecanone

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Mechanism of Action FAQ

Q: What is the dual-action mechanism of 2-Undecanone against nematodes? A: **2-Undecanone** exhibits a unique dual-action mechanism comprising both repellent and direct toxic effects:

- **Repellent Effect:** At concentrations of 1-5 mg/mL, **2-Undecanone** is detected through AWB olfactory sensory neurons in nematodes, with signal transduction occurring through the cGMP pathway to induce repellent behavior [1].
- **Contact Toxicity:** At lower concentrations (0.06-0.08 mg/mL), **2-Undecanone** induces intracellular calcium accumulation and causes lysosomal membrane rupture, leading to direct nematode mortality [1].

Q: What are the specific molecular targets of 2-Undecanone's contact killing effect? A: Research has identified Hsp70 A and V-ATPase A as the primary targets responsible for **2-Undecanone's** contact killing effect. These targets play crucial roles in maintaining lysosomal membrane integrity [1].

Q: How does 2-Undecanone trigger lysosomal membrane rupture? A: The mechanism involves:

- Induction of intracellular calcium accumulation
- Lysosomal membrane rupture confirmed by Lyso-Tracker and LMP-1::GFP markers
- Alteration of sphingomyelin metabolism, decreasing acid sphingomyelinase activity
- Reduced ceramide levels and increased sphingomyelin levels [1]

Q: What is the relationship between lysosomal membrane permeabilization (LMP) and rupture (LMR)? A: These are distinct phenomena:

- **LMP:** Formation of ultrastructurally-undetectable tiny pores allowing selective leakage of lysosomal contents, often associated with apoptosis [2].
- **LMR:** Apparent disruption with larger holes causing acute, massive leakage of hydrolytic enzymes, leading to necrosis [2].

Experimental Parameters & Optimization

Table 1: **2-Undecanone** Concentration-Dependent Effects in *C. elegans* [1]

Concentration Range	Biological Effect	Primary Mechanism	Key Molecular Players
1-5 mg/mL	Repellent behavior	Olfactory neuron activation	AWB sensory neurons, cGMP pathway
0.06-0.08 mg/mL	Contact killing, lysosomal rupture	Calcium accumulation, membrane disruption	Hsp70 A, V-ATPase A, sphingomyelin metabolism

Table 2: **Lysosomal Damage Detection Methods** [1] [3]

Method	Principle	Application in 2-Undecanone Research	Key Considerations
Lyso-Tracker	Fluorescent dye accumulating in acidic compartments	Detection of lysosomal membrane integrity	Rupture shows burst of red fluorescence
LMP-1::GFP	Transgenic strain expressing lysosomal marker	In vivo assessment of membrane integrity	Rupture shows GFP-labeled debris diffusion
Acridine Orange	Metachromatic shift in acidic environments	Real-time monitoring of LMP	Loss of red fluorescence, increase in green signal

Method	Principle	Application in 2-Undecanone Research	Key Considerations
Fluo-4 AM / FRET	Calcium indicators	Detection of intracellular calcium changes	Increased fluorescence indicates Ca ²⁺ accumulation

Troubleshooting Guide

Issue: Inconsistent lysosomal rupture effects across experiments

- **Potential Cause:** Concentration precision at critical range (0.06-0.08 mg/mL)
- **Solution:** Prepare fresh stock solutions and verify concentrations with analytical methods. Use multiple detection methods (Lyso-Tracker, Acridine Orange) for confirmation [1].

Issue: Variable repellent responses in chemotaxis assays

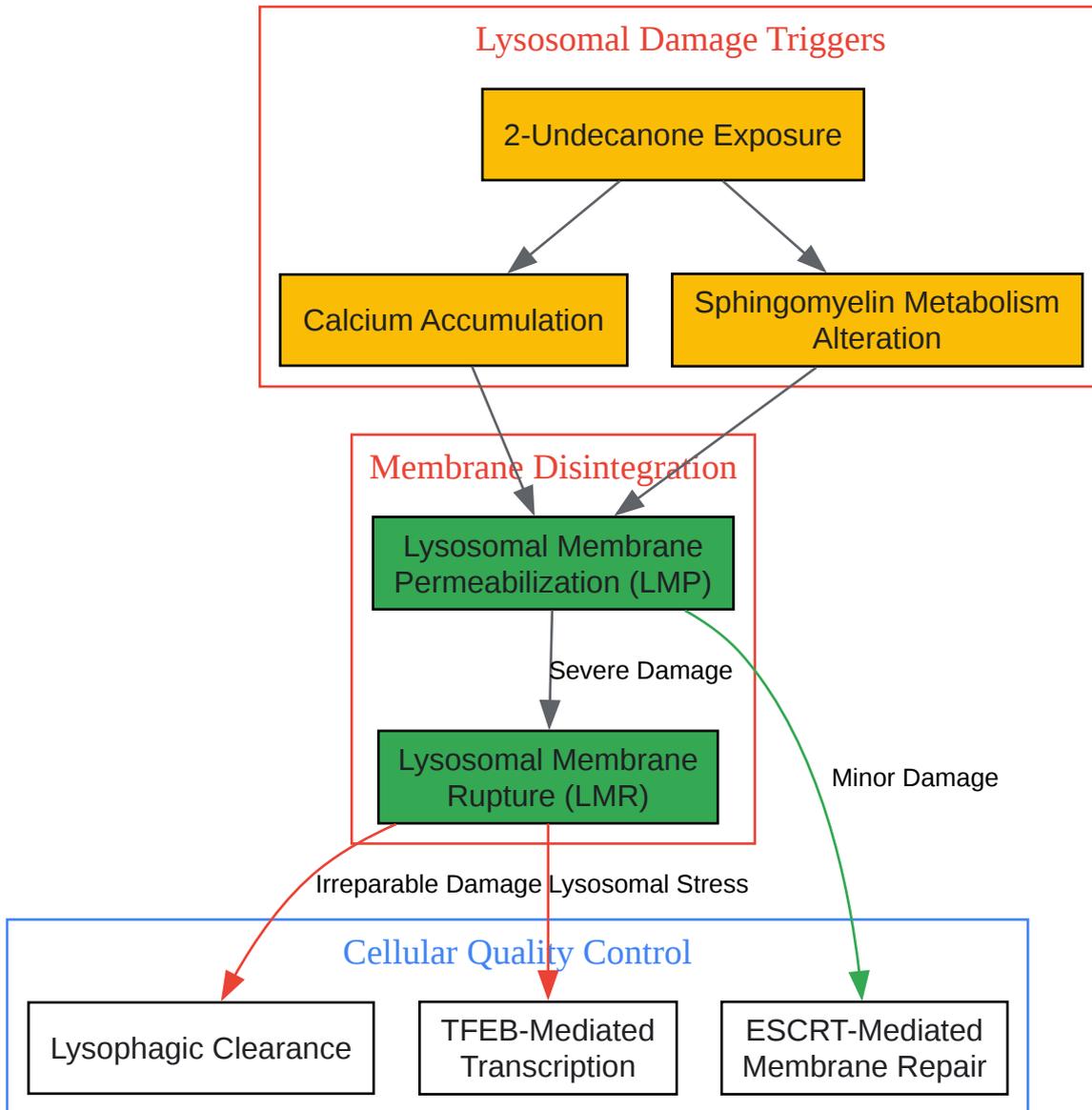
- **Potential Cause:** AWB neuron functionality or cGMP pathway variations
- **Solution:** Validate using lim-4 (ky403) mutants deficient in AWB neurons as negative controls [1].

Issue: Difficulty distinguishing between LMP and LMR

- **Potential Cause:** Methodological limitations in detection sensitivity
- **Solution:** Combine acridine orange staining with electron microscopy to differentiate ultrastructural changes [2].

Advanced Technical Notes

Cellular Response Pathways to Lysosomal Damage:



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Key Cellular Quality Control Pathways:

- **ESCRT Complex:** Direct membrane repair through inward budding and vesicle shedding [4]
- **Lysophagy:** Ubiquitin-dependent autophagic clearance of damaged lysosomes requiring TAX1BP1 and TBK1 [5]
- **TFEB/TFE3 Pathway:** Transcriptional upregulation of lysosomal biogenesis genes [4]

Experimental Design Recommendations

For comprehensive analysis of **2-Undecanone** effects, implement a multi-modal approach:

- **Combine repellent and toxicity assays** to characterize both mechanisms of action
- **Employ multiple lysosomal integrity detection methods** for validation
- **Include appropriate controls:**
 - AWB neuron-deficient mutants (*lim-4*) for repellent assays
 - Calcium chelators to verify calcium-dependent mechanisms
 - Hsp70 and V-ATPase inhibitors to confirm target engagement
- **Monitor sphingomyelin metabolism** as a secondary validation of mechanism
- **Utilize both acute and chronic exposure paradigms** to model different application scenarios

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